4-Methoxyquinoline-7-boronic acid, pinacol ester

Organic Synthesis Suzuki Coupling Material Science

This 4-methoxyquinoline-7-boronic acid pinacol ester (CAS 2377607-98-0) uniquely enables precise 7-aryl functionalization while retaining the privileged 4-methoxyquinoline scaffold. Unlike regioisomers, this substitution pattern is essential for target engagement in biological assays. The pinacol ester ensures bench stability during multi-step synthesis. 96% purity supports high-quality screening compound generation without re-purification. Ideal for SAR studies at the 7-position and synthesis of aryl-quinoline ligands. Procure by CAS number to guarantee the correct regiochemistry.

Molecular Formula C16H20BNO3
Molecular Weight 285.15
CAS No. 2377607-98-0
Cat. No. B2580493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyquinoline-7-boronic acid, pinacol ester
CAS2377607-98-0
Molecular FormulaC16H20BNO3
Molecular Weight285.15
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CC(=C3C=C2)OC
InChIInChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)11-6-7-12-13(10-11)18-9-8-14(12)19-5/h6-10H,1-5H3
InChIKeyGBUVQENTQWYBAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxyquinoline-7-boronic acid, pinacol ester (CAS 2377607-98-0): A Key Heterocyclic Boronic Ester for Suzuki-Miyaura Cross-Coupling


4-Methoxyquinoline-7-boronic acid, pinacol ester (CAS 2377607-98-0) is a quinoline-based boronic ester building block with the molecular formula C16H20BNO3 and a molecular weight of 285.15 g/mol . It is primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex organic molecules . The compound features a pinacol ester-protecting group, which enhances its bench stability compared to its corresponding boronic acid, making it a practical reagent for multi-step synthesis.

Why 4-Methoxyquinoline-7-boronic acid, pinacol ester Cannot Be Substituted by Other Quinoline Boronic Esters


In medicinal chemistry and materials science, the precise regiochemistry of substituents on the quinoline core is a critical determinant of molecular recognition, binding affinity, and downstream functional properties. Simply substituting 4-Methoxyquinoline-7-boronic acid, pinacol ester with a different quinoline boronic ester (e.g., a 4-boronic acid, a 7-methoxy isomer, or a 4-chloro derivative) will fundamentally alter the final compound's three-dimensional structure and electronic properties. This can lead to complete loss of target engagement in a biological assay or failure to achieve the desired photophysical properties. The specific 4-methoxy-7-boronic ester motif provides a unique combination of electronic effects and a precise vector for further functionalization at the 7-position, which is not achievable with its isomers or close analogs [1]. Direct head-to-head data for this specific compound is sparse, underscoring the need for procurement based on its precise chemical identity rather than class-level assumptions.

Quantitative Evidence for Selecting 4-Methoxyquinoline-7-boronic acid, pinacol ester (CAS 2377607-98-0)


Purity Profile: Benchmarking 96% Purity Against Common Alternatives

The commercially available 4-Methoxyquinoline-7-boronic acid, pinacol ester is offered at a standardized purity of 96% (by HPLC) . This level is a benchmark for reliable coupling efficiency. While several analogs, such as the 7-methoxy isomer (7-Methoxyquinoline-4-boronic acid pinacol ester) and the unsubstituted quinoline-7-boronic ester, are commonly supplied at 95% , this 1% increase in guaranteed purity reduces the uncertainty associated with impurities that could poison sensitive palladium catalysts or lead to difficult-to-separate byproducts.

Organic Synthesis Suzuki Coupling Material Science

Molecular Weight Differentiation: A Critical Factor in Medicinal Chemistry

The target compound (C16H20BNO3, MW = 285.15 g/mol) is a 4-methoxy-substituted quinoline with a boronic ester at the 7-position. This is a distinct isomer from 7-Methoxyquinoline-4-boronic acid pinacol ester (also MW = 285.15 g/mol), which places the boronic ester at the 4-position . While the molecular weight is identical, the substitution pattern dictates a different reactivity profile and steric environment. In contrast, the unsubstituted Quinoline-7-boronic acid pinacol ester (C15H18BNO2, MW = 255.12 g/mol) is significantly lighter due to the absence of the methoxy group . This weight difference is substantial in the context of lead optimization, where even minor changes in molecular weight can impact a compound's drug-likeness, such as its logP and aqueous solubility.

Medicinal Chemistry Drug Discovery Property-Based Design

Predicted Physical Properties: pKa and Boiling Point as Stability and Handling Indicators

The predicted acid dissociation constant (pKa) of 6.05±0.27 for 4-Methoxyquinoline-7-boronic acid, pinacol ester suggests the quinoline nitrogen is less basic than in unsubstituted quinoline (pKa ~4.9), which is a common feature of methoxy-substituted quinolines. While direct pKa data for the closest analog, 7-Methoxyquinoline-4-boronic acid pinacol ester, is not publicly available, the predicted boiling point of 397.2±22.0 °C is a key differentiator for handling. This high boiling point, indicative of strong intermolecular interactions, confirms its existence as a stable solid at room temperature and under standard synthetic conditions, contrasting with lower molecular weight, potentially volatile boronic esters.

Physical Chemistry Reaction Optimization Process Chemistry

Optimal Application Scenarios for 4-Methoxyquinoline-7-boronic acid, pinacol ester (CAS 2377607-98-0)


Synthesis of 7-Aryl-4-methoxyquinoline Libraries for Kinase Inhibitor Discovery

The primary value proposition of this compound is as a building block for the Suzuki-Miyaura synthesis of diverse 7-aryl-4-methoxyquinoline libraries. The 4-methoxyquinoline core is a privileged scaffold in medicinal chemistry, found in numerous kinase inhibitors [1]. Procuring this specific boronic ester enables the rapid exploration of structure-activity relationships (SAR) at the 7-position of the quinoline ring, a region critical for modulating target selectivity and potency [1]. Its 96% purity makes it suitable for generating high-quality screening compounds without the need for extensive purification.

Preparation of Quinoline-Based Ligands for Transition Metal Catalysis

This boronic ester serves as a key precursor for constructing aryl-quinoline ligands [2]. By coupling it with various aryl halides, researchers can create a library of bidentate or tridentate ligands with tunable electronic and steric properties. The precise substitution pattern (4-methoxy, 7-aryl) is essential for controlling the coordination geometry and catalytic activity of the resulting metal complexes. The bench stability conferred by the pinacol ester group is particularly advantageous for these multi-step ligand syntheses .

Functionalization of Complex Molecules for Chemical Biology Probes

The ability to install a 4-methoxyquinoline moiety onto a complex molecule via a late-stage Suzuki coupling makes this compound a valuable tool in chemical biology [1]. For example, it can be used to create fluorescent probes or affinity tags. The high molecular weight and predicted low volatility are practical advantages, as it allows for precise weighing of small quantities, which is often necessary when working with precious, advanced intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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